BSI-401

描述

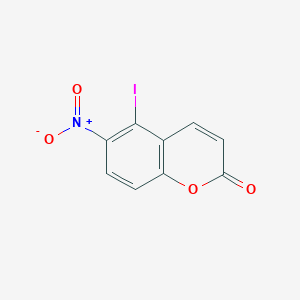

Structure

3D Structure

属性

IUPAC Name |

5-iodo-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4INO4/c10-9-5-1-4-8(12)15-7(5)3-2-6(9)11(13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIZMDFKRKHHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C=C2)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4INO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142404-10-2 | |

| Record name | BSI-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142404102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-6-nitrochromen-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MS422R2L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Iniparib Enigma: Deconstructing the Mechanism of a Former PARP Inhibitor in DNA Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Executive Summary

Iniparib (BSI-401), once a promising poly(ADP-ribose) polymerase (PARP) inhibitor that showed initial success in clinical trials for triple-negative breast cancer, ultimately failed to demonstrate efficacy in later-stage studies.[1][2] This guide delves into the core of iniparib's mechanism of action, revealing a scientific narrative that has pivoted from targeted PARP inhibition to a more complex and multifaceted mode of cytotoxicity. Preclinical evidence now strongly indicates that iniparib is not a bona fide PARP inhibitor.[1][3] Instead, its anticancer effects are likely attributable to the induction of reactive oxygen species (ROS) and the non-selective modification of cysteine-containing proteins.[4] This document provides a comprehensive overview of the experimental evidence, detailed protocols for key assays, and a critical analysis of the data that has reshaped our understanding of iniparib's biological activity.

The Initial Hypothesis: Iniparib as a Covalent PARP Inhibitor

Iniparib (4-iodo-3-nitrobenzamide) was initially characterized as a prodrug that, upon intracellular nitro-reduction, would be converted to a reactive nitroso metabolite. This metabolite was proposed to covalently bind to the zinc finger domain of PARP1, leading to irreversible inhibition of its enzymatic activity.[5][6] This mechanism, distinct from the NAD+-competitive inhibition of other PARP inhibitors like olaparib and veliparib, garnered significant interest.[7] The rationale for its use in oncology, particularly in cancers with deficiencies in homologous recombination (HR) such as those with BRCA mutations, was based on the concept of synthetic lethality. By inhibiting PARP-mediated single-strand break (SSB) repair, unrepaired SSBs would be converted to double-strand breaks (DSBs) during replication. In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to cell death.[8][9]

Initial Phase II clinical trials in combination with chemotherapy showed promising results in patients with triple-negative breast cancer and recurrent ovarian cancer, lending credence to its proposed mechanism.[5][10]

Challenging the PARP Inhibition Hypothesis: Comparative Preclinical Evidence

Subsequent, more rigorous preclinical studies began to challenge the classification of iniparib as a true PARP inhibitor. Head-to-head comparisons with well-characterized PARP inhibitors, olaparib and veliparib, revealed that iniparib failed to exhibit the hallmark cellular effects of PARP inhibition.[1][3]

Lack of Selective Toxicity in Homologous Recombination-Deficient Cells

A key characteristic of genuine PARP inhibitors is their selective cytotoxicity towards cells with deficient homologous recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations. However, studies demonstrated that iniparib, unlike olaparib and veliparib, did not show significant selective killing of HR-deficient cells.[1][6]

Failure to Inhibit Poly(ADP-ribose) Polymer Synthesis in Intact Cells

Direct measurement of PARP activity in cells treated with iniparib showed a lack of inhibition of poly(ADP-ribose) (pADPr) synthesis, a direct downstream product of PARP activation. In contrast, olaparib and veliparib effectively suppressed pADPr formation in response to DNA damage.[1][3]

Insensitivity to Topoisomerase I Poisons

PARP inhibitors are known to sensitize cells to topoisomerase I poisons like camptothecin and topotecan. Iniparib failed to demonstrate this synergistic effect, further distinguishing it from other PARP inhibitors.[1][3]

Comparative Cytotoxicity

Cytotoxicity assays consistently showed that olaparib was a more potent inhibitor of cell growth across various breast cancer cell lines compared to iniparib.[3][11]

Table 1: Comparative IC50 Values of Iniparib and Olaparib in Breast Cancer Cell Lines

| Assay Type | Drug | Cell Line Panel (n=12) | IC50 Range (µM) | Reference |

| MTT Assay | Olaparib | TNBC and non-TNBC | 3.7 - 31 | [3] |

| MTT Assay | Iniparib | TNBC and non-TNBC | 13 - 70 | [3] |

| Colony Formation Assay | Olaparib | TNBC and non-TNBC | <0.01 - 2.5 | [3] |

| Colony Formation Assay | Iniparib | TNBC and non-TNBC | >10 | [7] |

TNBC: Triple-Negative Breast Cancer

Unveiling the Alternative Mechanisms of Action

With compelling evidence against its role as a PARP inhibitor, research shifted towards identifying the true molecular mechanisms underlying iniparib's cytotoxicity.

Induction of Reactive Oxygen Species (ROS)

One of the leading alternative hypotheses is that iniparib's anticancer effects are mediated through the generation of reactive oxygen species (ROS). This is thought to occur through a mechanism where a metabolite of iniparib uncouples the mitochondrial electron transport chain, leading to the production of cytotoxic levels of ROS. This is supported by observations that iniparib treatment leads to the activation of the Nrf2 transcription factor, a key regulator of the cellular antioxidant response.

Caption: Proposed mechanism of ROS-induced cytotoxicity by iniparib.

Non-selective Modification of Cysteine-Containing Proteins

Another significant finding is that iniparib and its metabolites can non-selectively modify cysteine residues in a wide range of cellular proteins.[4] This covalent modification could disrupt the function of numerous proteins, leading to broad cellular dysfunction and cytotoxicity. This mechanism is independent of PARP activity and could explain the cytotoxic effects observed at high concentrations of iniparib.[6]

Induction of DNA Damage and Cell Cycle Arrest

While not a PARP inhibitor, iniparib has been shown to induce DNA damage, as evidenced by the formation of γ-H2AX foci, a marker of double-strand breaks.[5][12] It also provokes cell cycle arrest at the G2/M phase.[5][13] However, these effects are observed at concentrations that do not inhibit PARP, suggesting they are downstream consequences of its other cellular activities, such as ROS production or widespread protein modification.[5]

Experimental Protocols for Key Assays

This section provides an overview of the methodologies used in the pivotal studies that have defined our current understanding of iniparib's mechanism of action.

Cell Viability and Cytotoxicity Assays (MTT and Colony Formation)

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. News in Proteomics Research: Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor [proteomicsnews.blogspot.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

BSI-401: A Targeted Approach to Pancreatic Cancer Therapy Through PARP-1 Inhibition

For Immediate Release

Brisbane, CA – BSI-401, a novel small molecule inhibitor, has been identified as a potent and selective antagonist of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular DNA damage response. This targeted mechanism of action positions this compound as a promising therapeutic agent, particularly in the context of pancreatic cancer, a disease with historically limited treatment options. Developed by BiPar Sciences, Inc., this compound has demonstrated significant antitumor activity both as a monotherapy and in combination with conventional chemotherapeutic agents.

The Therapeutic Target: PARP-1

The primary therapeutic target of this compound is Poly(ADP-ribose) polymerase-1 (PARP-1) .[1][2] PARP-1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA SSB, PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancer cells, which often have defects in other DNA repair pathways such as homologous recombination, the inhibition of PARP-1-mediated SSB repair can lead to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cells with compromised DSB repair machinery (e.g., those with BRCA1/2 mutations), this accumulation of DSBs triggers apoptosis and cell death, a concept known as synthetic lethality.

Mechanism of Action

This compound functions as a catalytic inhibitor of PARP-1. By binding to the enzyme's active site, it prevents the synthesis of PAR, thereby trapping PARP-1 on the DNA at the site of the single-strand break. This "trapped" PARP-1-DNA complex is itself a cytotoxic lesion that can further disrupt DNA replication and lead to the formation of double-strand breaks.

The therapeutic strategy for this compound, particularly in pancreatic cancer, involves not only exploiting synthetic lethality in tumors with inherent DNA repair deficiencies but also its ability to potentiate the effects of DNA-damaging chemotherapies like oxaliplatin.[1] Oxaliplatin induces DNA adducts that are recognized and processed by the BER pathway, a process in which PARP-1 is a key player. By inhibiting PARP-1, this compound prevents the efficient repair of oxaliplatin-induced DNA damage, leading to enhanced cancer cell death.

Quantitative Analysis of this compound Activity

The in vitro efficacy of this compound has been evaluated across various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, demonstrates its significant cytotoxic effects.

| Cell Line | Description | This compound IC50 (µM) |

| A16 (PARP-1+/+) | Mouse Embryonic Fibroblasts | Sensitive |

| A12 (PARP-1-/-) | Mouse Embryonic Fibroblasts | Twice as resistant as A16 |

| Pancreatic Cancer Cell Lines | (Specific lines not detailed in abstract) | Potent antitumor effect |

Note: Specific IC50 values for individual pancreatic cancer cell lines were not available in the public abstracts of the primary literature. The data indicates a preferential effect on PARP-1 expressing cells.[1]

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay

The antitumor activity of this compound as a single agent was assessed using a cell proliferation assay.

Objective: To determine the dose-dependent effect of this compound on the viability of pancreatic cancer cells and to confirm the on-target effect using PARP-1 knockout and wild-type cell lines.

Methodology:

-

Cell Seeding: A12 (PARP-1-/-) and A16 (PARP-1+/+) mouse embryonic fibroblast (MEF) lines, along with various human pancreatic cancer cell lines, were seeded in 96-well plates at a density of 1.0 × 10³ cells/well.

-

Drug Treatment: The day after seeding, cells were treated with escalating doses of this compound. A vehicle control (DMSO) was also included.

-

Incubation: Cells were incubated with the drug for 48 hours.

-

Drug Removal and Recovery: The medium containing this compound was removed, and the cells were washed twice with phosphate-buffered saline (PBS). Fresh medium was then added to each well.

-

Assessment of Cell Viability: After a 5-day incubation period, the relative number of viable cells was determined using a colorimetric immunoassay, such as the BrdU (Bromodeoxyuridine) assay. This assay measures the incorporation of BrdU into newly synthesized DNA, which is indicative of cell proliferation.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The IC50 value was determined from the dose-response curve.

Visualizing the Core Concepts

This compound Mechanism of Action

Caption: Mechanism of this compound as a PARP-1 inhibitor leading to cancer cell death.

In Vitro Cytotoxicity Experimental Workflow

References

BSI-401: A Technical Guide to its PARP-1 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSI-401 is a potent, orally active, non-covalently binding inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway.[1] Developed by BiPar Sciences, Inc., this compound has demonstrated significant antitumor activity, both as a monotherapy and in combination with DNA-damaging agents, in preclinical models of pancreatic cancer.[1][2][3] This technical guide provides a comprehensive overview of the this compound PARP-1 inhibition pathway, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

This compound is a derivative of 6-iodo-5-amino-1,2-benzopyrone and has shown promise in overcoming resistance to DNA-damaging chemotherapies by preventing the repair of single-strand DNA breaks (SSBs), leading to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.

Core Mechanism: PARP-1 Inhibition

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. Upon detection of DNA single-strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[1][4] This process, known as PARylation, serves as a scaffold to recruit other DNA repair enzymes to the site of damage.

This compound exerts its therapeutic effect by competitively inhibiting the catalytic activity of PARP-1. By blocking the synthesis of PAR, this compound prevents the recruitment of the DNA repair machinery, leading to the persistence of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and apoptotic cell death. This mechanism is known as synthetic lethality.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound PARP-1 inhibition pathway and a typical experimental workflow for evaluating its efficacy.

Caption: this compound inhibits PARP-1, leading to unrepaired SSBs, DSB formation during replication, and apoptosis.

Caption: Workflow for preclinical evaluation of this compound's anticancer activity.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model [1][3]

| Treatment Group | Administration Route | Dosing Schedule | Median Survival (days) | P-value (vs. No Treatment) |

| No Treatment | - | - | 46 | - |

| This compound | Intraperitoneal (IP) | 200 mg/kg, once a week for 4 weeks | 144 | 0.0018 |

| This compound | Oral | 400 mg/kg, 5 days/week for 4 weeks | 194 | 0.0017 |

| This compound + Oxaliplatin | IP | This compound: 200 mg/kg QW x 4; Oxaliplatin: 5 mg/kg QW x 4 | 132 | 0.0063 |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Description | IC50 of this compound | Reference |

| A16 (PARP-1+/+) MEFs | Mouse Embryonic Fibroblasts (Wild-Type) | Sensitive | [1] |

| A12 (PARP-1-/-) MEFs | Mouse Embryonic Fibroblasts (PARP-1 Knockout) | Twice as resistant as A16 cells | [1] |

| Pancreatic Cancer Cell Lines | (e.g., COLO357FG, MiaPaCa-2) | Potent cytotoxic activity observed | [1] |

| COLO357FG & MiaPaCa-2 | Human Pancreatic Cancer | Complete suppression of colony formation at 2.5-5 µM | [1] |

Note: Specific IC50 values for the enzymatic activity of this compound against PARP-1 and for its cytotoxic effects on various pancreatic cancer cell lines are not publicly available in the reviewed literature. The data presented reflects the reported observations.

Experimental Protocols

PARP-1 Dependent Cytotoxicity Assay

Objective: To determine if the cytotoxic effect of this compound is dependent on the presence of PARP-1.

Materials:

-

A16 (PARP-1+/+) and A12 (PARP-1-/-) mouse embryonic fibroblast (MEF) cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed A16 and A12 MEF cells into separate 96-well plates at a density of 1.0 × 10³ cells/well and incubate overnight.[1]

-

Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plates for 24 hours.[1]

-

After 24 hours, remove the medium containing this compound, wash the cells twice with phosphate-buffered saline (PBS), and add fresh medium.[1]

-

Incubate the plates for an additional 4 days (total of 5 days from initial seeding).[1]

-

Assess cell viability using a standard MTT or other viability assay according to the manufacturer's protocol.

-

Calculate the relative cell viability for each concentration compared to the vehicle control and determine the IC50 values for both cell lines. A significantly higher IC50 in A12 cells compared to A16 cells indicates PARP-1 dependent cytotoxicity.[1]

Orthotopic Pancreatic Cancer Mouse Model and this compound Treatment

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Luciferase-expressing human pancreatic cancer cells (e.g., COLO357FG-luc)

-

Matrigel

-

Surgical instruments for laparotomy

-

This compound formulation for oral and intraperitoneal administration

-

Bioluminescence imaging system

-

D-luciferin

Procedure:

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring:

-

Allow tumors to establish for approximately 7-10 days.

-

Monitor tumor growth weekly using bioluminescence imaging. Inject mice with D-luciferin and image using an in vivo imaging system.[5]

-

-

This compound Administration:

-

Efficacy Assessment:

-

Continue to monitor tumor burden via bioluminescence imaging throughout the treatment period.

-

Monitor the overall health and body weight of the mice to assess toxicity.

-

Record the survival of mice in each group and perform Kaplan-Meier survival analysis.[1]

-

Conclusion

This compound is a promising PARP-1 inhibitor with demonstrated preclinical efficacy in pancreatic cancer models. Its mechanism of action, centered on the inhibition of DNA repair leading to synthetic lethality, provides a strong rationale for its further development, particularly in combination with DNA-damaging agents. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of PARP inhibitors. Further investigation is warranted to fully elucidate its clinical utility.

References

- 1. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Orthotopic Models of Pancreatic Cancer to Study PDT - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on BSI-401 (Iniparib) and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on BSI-401, a compound investigated for its anti-cancer properties. Initially developed by BiPar Sciences as a poly(ADP-ribose) polymerase (PARP) 1 inhibitor, subsequent research has sparked discussion regarding its precise mechanism of action.[1][2] This document summarizes the key preclinical findings, experimental methodologies, and explores the signaling pathways associated with this compound's effects on cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound, focusing on its efficacy as a single agent and in combination with other chemotherapeutic agents.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| A16 (PARP-1+/+) | Mouse Embryonic Fibroblast | ~25 | Sensitive to this compound.[3] |

| A12 (PARP-1-/-) | Mouse Embryonic Fibroblast | ~50 | Twice as resistant as PARP-1 expressing cells.[3] |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

| Treatment Group | Administration Route | Dosage | Median Survival (days) | P-value vs. No Treatment |

| No Treatment | - | - | 46 | - |

| This compound | Intraperitoneal | 200 mg/kg QW x 4 | 144 | 0.0018 |

| No Treatment | - | - | 73 | - |

| This compound | Oral | 400 mg/kg (QD5+R2) x 4 | 194 | 0.0017 |

| This compound + Oxaliplatin | - | - | 132 | 0.0063 |

Data extracted from a study using orthotopic nude mouse models with luciferase-expressing pancreatic cancer cells.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

1. In Vitro Cell Growth Inhibition Assay

-

Cell Lines: A12 (PARP-1-/-) and A16 (PARP-1+/+) mouse embryonic fibroblast (MEF) lines were used to evaluate the PARP-1 dependent cytotoxicity of this compound.[3]

-

Seeding: On day 0, cells were seeded at a density of 1.0 × 10³ cells/well in a 96-well plate.[3]

-

Treatment: On the following day, cells were treated with increasing doses of this compound. The compound was initially dissolved in 100% DMSO to create a 10 mM stock solution, with the final DMSO concentration in the assay not exceeding 0.1%.[3]

-

Incubation and Measurement: On day 2, the medium containing the drug was removed, cells were washed twice with phosphate-buffered saline (PBS), and fresh medium was added. After 5 days of incubation, the relative viable cell numbers were determined using a cell proliferation enzyme-linked immunosorbent assay (ELISA), specifically a BrdU colorimetric immunoassay.[3]

2. In Vivo Pancreatic Cancer Orthotopic Xenograft Model

-

Animal Model: Orthotopic nude mouse models were established using luciferase-expressing pancreatic cancer cells.[4]

-

Drug Preparation: For in vivo studies, this compound was dissolved in either 100% DMSO for intraperitoneal administration or an oral vehicle (1% sodium carboxymethylcellulose, 0.5% sodium lauryl sulfate, and 0.05% antifoam) for oral administration.[3]

-

Treatment Regimen:

-

Intraperitoneal: 200 mg/kg of this compound administered once a week for four weeks (QW x 4).[4]

-

Oral: 400 mg/kg of this compound administered daily for five consecutive days followed by two days of rest, for four weeks [(QD5+R2) x 4].[4]

-

Combination Therapy: this compound was also evaluated in combination with oxaliplatin.[4]

-

-

Efficacy Evaluation: Antitumor activity was assessed by monitoring tumor burden and survival of the mice.[4]

3. Assessment of Oxaliplatin-Induced Neurotoxicity

-

Animal Model: The effect of this compound on preventing oxaliplatin-induced acute cold allodynia was measured in rats.[4]

-

Methodology: A temperature-controlled plate was used to assess the sensitivity to cold stimuli, a characteristic symptom of oxaliplatin-induced neurotoxicity.[4]

Signaling Pathways and Mechanisms of Action

This compound was initially developed as a PARP-1 inhibitor. The intended mechanism of action is centered on the inhibition of DNA repair pathways in cancer cells, leading to synthetic lethality, particularly in cells with existing DNA repair deficiencies.

Intended Mechanism of Action: PARP Inhibition and DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[5] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication.[5] In normal cells, these DSBs can be repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), the DSBs cannot be effectively repaired, leading to cell death. This concept is known as synthetic lethality.

References

- 1. Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral poly(ADP-ribose) polymerase-1 inhibitor this compound has antitumor activity and synergizes with oxaliplatin against pancreatic cancer, preventing acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]

An In-Depth Technical Guide to BSI-401: A PARP-1 Inhibitor for Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BSI-401 is an investigational small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. Preclinical studies have demonstrated its potential as a monotherapy and in combination with DNA-damaging agents, such as oxaliplatin, for the treatment of pancreatic cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. While the specific Investigational New Drug (IND) number for this compound is not publicly available, this document synthesizes the existing scientific literature to support further research and development efforts.

Mechanism of Action: PARP-1 Inhibition

This compound exerts its therapeutic effect by targeting PARP-1, an enzyme critical for the repair of single-strand DNA breaks (SSBs). In the context of cancer therapy, particularly in combination with DNA-damaging agents like oxaliplatin, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to synthetic lethality and apoptotic cell death.[1]

Signaling Pathway

The inhibition of PARP-1 by this compound disrupts the normal DNA damage response pathway. The following diagram illustrates the central role of PARP-1 in DNA repair and the consequences of its inhibition.

Preclinical Data

Preclinical studies have evaluated the efficacy of this compound as a single agent and in combination with oxaliplatin in pancreatic cancer models. The data highlights its potent anti-tumor activity and its ability to mitigate chemotherapy-induced side effects.

In Vitro Studies

| Cell Line | Treatment | IC50 | Synergy (Combination Index) | Reference |

| COLO357FG (Pancreatic) | This compound | Data not specified | Synergistic with oxaliplatin | [1] |

| MiaPaCa-2 (Pancreatic) | This compound | Data not specified | Synergistic with oxaliplatin | [1] |

In Vivo Studies (Orthotopic Pancreatic Cancer Mouse Model)

| Treatment Group | Dosage and Schedule | Median Survival (days) | P-value vs. Control | Reference |

| Control (No Treatment) | - | 46 | - | [1] |

| This compound (intraperitoneal) | 200 mg/kg, once a week for 4 weeks | 144 | 0.0018 | [1] |

| This compound (oral) | 400 mg/kg, 5 days a week for 4 weeks | 194 | 0.0017 | [1] |

| This compound + Oxaliplatin | This compound (as above) + Oxaliplatin | 132 | 0.0063 | [1] |

Experimental Protocols

Orthotopic Pancreatic Cancer Mouse Model with Bioluminescence Imaging

This protocol describes the establishment of an orthotopic pancreatic cancer model in nude mice using luciferase-expressing cancer cells, allowing for non-invasive tumor monitoring.

Materials:

-

Luciferase-expressing pancreatic cancer cells (e.g., COLO357FG-luc)

-

Matrigel

-

Nude mice (e.g., athymic NCr-nu/nu)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Sutures

-

In vivo imaging system (e.g., IVIS)

-

D-luciferin

Procedure:

-

Cell Preparation: Culture luciferase-expressing pancreatic cancer cells to 80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells per 50 µL. Keep the cell suspension on ice.

-

Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the left upper abdominal quadrant.

-

Surgical Procedure: Make a small incision (~1 cm) in the skin and peritoneum to expose the spleen and the tail of the pancreas.

-

Tumor Cell Implantation: Gently exteriorize the spleen to visualize the pancreatic tail. Using a 30-gauge needle, slowly inject 50 µL of the cell suspension into the pancreatic tail. A small, pale wheal should be visible at the injection site.

-

Closure: Carefully return the spleen and pancreas to the abdominal cavity. Close the peritoneum and skin with sutures.

-

Bioluminescence Imaging: For tumor growth monitoring, administer D-luciferin intraperitoneally (e.g., 150 mg/kg). After approximately 10-15 minutes, image the anesthetized mouse using an in vivo imaging system to quantify the bioluminescent signal.

In Vitro Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound and/or oxaliplatin.

Materials:

-

Pancreatic cancer cell lines (e.g., COLO357FG, MiaPaCa-2)

-

96-well plates

-

Complete culture medium

-

This compound and Oxaliplatin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.

-

Drug Treatment: Prepare serial dilutions of this compound, oxaliplatin, and their combination. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is used to quantitatively determine the interaction between this compound and oxaliplatin (synergism, additivity, or antagonism).

Procedure:

-

Data Collection: Perform the MTT assay with a range of concentrations for each drug alone and in combination at a constant ratio.

-

Dose-Effect Curves: Generate dose-effect curves for each drug and the combination.

-

Combination Index (CI) Calculation: Use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo PAR Polymer Formation Assay

This assay is used to confirm the in vivo target engagement of this compound by measuring the inhibition of PARP-1 activity in tumor tissues.

Materials:

-

Tumor-bearing mice treated with this compound

-

Liquid nitrogen

-

Tissue homogenizer

-

Lysis buffer

-

PARP activity assay kit (commercial or in-house)

-

Protein quantification assay (e.g., BCA)

Procedure:

-

Tissue Collection: At various time points after this compound administration, euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen.

-

Tissue Homogenization: Homogenize the frozen tumor tissue in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the tumor lysates.

-

PARP Activity Assay: Follow the manufacturer's instructions for the PARP activity assay to measure the amount of PAR polymer formed. Normalize the results to the total protein concentration.

Oxaliplatin-Induced Cold Allodynia Test

This behavioral test assesses the neuroprotective effect of this compound against a common side effect of oxaliplatin.

Materials:

-

Rats or mice

-

Oxaliplatin

-

This compound

-

Cold plate apparatus or acetone

-

Timer

Procedure:

-

Drug Administration: Administer oxaliplatin to induce cold allodynia. In the treatment group, co-administer this compound.

-

Behavioral Testing:

-

Cold Plate Test: Place the animal on a cold plate set to a specific temperature (e.g., 4°C) and record the latency to the first sign of pain (e.g., paw licking, jumping).

-

Acetone Test: Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of paw withdrawal or licking.

-

-

Data Analysis: Compare the response latencies or durations between the control and this compound treated groups to determine if this compound alleviates cold allodynia.

Conclusion

This compound is a promising PARP-1 inhibitor with demonstrated preclinical efficacy in pancreatic cancer models, both as a monotherapy and in synergy with oxaliplatin. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms of synergy with other agents and on conducting well-designed clinical trials to translate these preclinical findings to patients with pancreatic cancer.

References

The Rise and Re-evaluation of a Putative PARP Inhibitor: A Technical History of BSI-401 and its Predecessor, Iniparib (BSI-201)

For Immediate Release

This technical guide provides an in-depth overview of the discovery, development, and subsequent mechanistic re-evaluation of BSI-401 and its closely related predecessor, iniparib (BSI-201). Developed by BiPar Sciences, these compounds were initially heralded as promising Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs targeting DNA repair pathways in cancer cells. This document, intended for researchers, scientists, and drug development professionals, details the preclinical and clinical findings, the evolution of our understanding of their mechanism of action, and the ultimate trajectory of their development.

Executive Summary

BiPar Sciences, founded in 2002, initiated a research program focused on developing PARP inhibitors for oncology.[1] Their lead candidate, iniparib (BSI-201), advanced to late-stage clinical trials, generating initial excitement, particularly in triple-negative breast cancer (TNBC). This compound was developed as a follow-on, orally available compound with promising preclinical activity in pancreatic cancer models. However, the development of iniparib was halted after a Phase III trial in TNBC failed to meet its primary endpoints.[2][3] Subsequent research revealed that iniparib was not a bona fide PARP inhibitor but rather a non-selective modifier of cysteine-containing proteins, leading to a significant re-evaluation of its biological activity. This guide will chronologically detail this journey, presenting the quantitative data and experimental methodologies that defined its path.

Discovery and Development Timeline

The development of this compound is intrinsically linked to the trajectory of its parent compound, iniparib (BSI-201).

-

2002: BiPar Sciences is founded with a focus on developing tumor-selective cancer therapies.[1]

-

Pre-2009: BiPar Sciences develops a pipeline of PARP inhibitors, with iniparib (BSI-201) as the lead candidate and this compound as a follow-on compound.

-

2009: BiPar Sciences is acquired by sanofi-aventis, largely based on the promising early data for iniparib.

-

2009: A significant preclinical study on this compound is published, demonstrating its efficacy in pancreatic cancer models as a single agent and in combination with oxaliplatin.

-

2011: Promising Phase II clinical trial results for iniparib in combination with chemotherapy for metastatic triple-negative breast cancer are published in the New England Journal of Medicine.[4]

-

2011: Sanofi-aventis announces that the Phase III clinical trial of iniparib in metastatic triple-negative breast cancer did not meet its co-primary endpoints of overall survival and progression-free survival.[2]

-

Post-2011: Further research reveals that iniparib's mechanism of action is not primarily through PARP inhibition but through covalent modification of cysteine-containing proteins.[5][6][7][8]

-

Present: The development of both iniparib and this compound has been discontinued.

This compound: Preclinical Development in Pancreatic Cancer

This compound was investigated as an orally available PARP inhibitor. A key preclinical study explored its efficacy in orthotopic nude mouse models of pancreatic cancer.

Preclinical Efficacy of this compound in Pancreatic Cancer

The study demonstrated that this compound, both as a single agent and in combination with oxaliplatin, significantly reduced tumor burden and prolonged survival in mouse models of pancreatic cancer.

| Treatment Group | Dosing Regimen | Median Survival (days) | P-value (vs. No Treatment) |

| No Treatment | - | 46 | - |

| This compound (Intraperitoneal) | 200 mg/kg, once weekly for 4 weeks | 144 | 0.0018 |

| This compound (Oral) | 400 mg/kg, 5 days a week for 4 weeks | 194 | 0.0017 |

| This compound + Oxaliplatin | - | 132 | 0.0063 |

Data extracted from Melisi et al., Clinical Cancer Research, 2009.

Experimental Protocols: Preclinical Pancreatic Cancer Studies

Cell Lines and Reagents:

-

Human pancreatic cancer cell lines were used.

-

This compound was provided by BiPar Sciences and dissolved in an appropriate vehicle for in vitro and in vivo administration.

In Vitro Synergy Assays:

-

Pancreatic cancer cells were treated with this compound, oxaliplatin, or a combination of both.

-

Cell viability was assessed using standard assays (e.g., MTT or similar).

-

Synergism was calculated using the combination index method.

Orthotopic Nude Mouse Model:

-

Luciferase-expressing human pancreatic cancer cells were surgically implanted into the pancreas of nude mice.

-

Tumor growth was monitored by bioluminescence imaging.

-

Mice were randomized to receive treatment with this compound (intraperitoneal or oral), oxaliplatin, the combination, or vehicle control.

-

The primary endpoint was overall survival.

Oxaliplatin-Induced Neurotoxicity Model:

-

The effect of this compound on preventing oxaliplatin-induced acute cold allodynia was measured in rats using a temperature-controlled plate.

Iniparib (BSI-201): Clinical Development in Triple-Negative Breast Cancer

Iniparib was the lead compound from BiPar Sciences and underwent extensive clinical investigation.

Phase II Clinical Trial in Metastatic TNBC

A randomized Phase II study showed promising results for iniparib when added to gemcitabine and carboplatin.[4]

| Outcome | Gemcitabine + Carboplatin (n=62) | Gemcitabine + Carboplatin + Iniparib (n=61) | P-value |

| Clinical Benefit Rate | 34% | 56% | 0.01 |

| Overall Response Rate | 32% | 52% | 0.02 |

| Median Progression-Free Survival | 3.6 months | 5.9 months | 0.01 |

| Median Overall Survival | 7.7 months | 12.3 months | 0.01 |

Data from O'Shaughnessy et al., New England Journal of Medicine, 2011.[4]

Phase III Clinical Trial in Metastatic TNBC

The subsequent Phase III trial failed to confirm the promising results of the Phase II study.[3][9]

| Outcome | Gemcitabine + Carboplatin | Gemcitabine + Carboplatin + Iniparib | P-value |

| Median Progression-Free Survival | 4.1 months | 5.1 months | 0.027 |

| Median Overall Survival | 11.1 months | 11.8 months | 0.28 |

The p-value for progression-free survival did not meet the prespecified criteria for statistical significance.

Experimental Protocol: Phase II TNBC Clinical Trial

Study Design:

-

Open-label, randomized Phase II study.

-

123 patients with metastatic triple-negative breast cancer were enrolled.

Treatment Regimen:

-

Control Arm: Gemcitabine (1000 mg/m²) and carboplatin (AUC 2) on days 1 and 8 of a 21-day cycle.

-

Investigational Arm: Same chemotherapy regimen plus iniparib (5.6 mg/kg) on days 1, 4, 8, and 11 of a 21-day cycle.

Endpoints:

-

Primary: Rate of clinical benefit (complete response, partial response, or stable disease for ≥6 months) and safety.

-

Secondary: Objective response rate, progression-free survival, and overall survival.

Re-evaluation of the Mechanism of Action

The failure of the Phase III trial of iniparib prompted a re-examination of its mechanism of action.

Evidence Against PARP Inhibition

Subsequent studies demonstrated that iniparib and its C-nitroso metabolite did not inhibit PARP enzymatic activity in cellular assays.[5][6][7][8] Unlike bona fide PARP inhibitors, iniparib did not potentiate the effects of DNA-damaging agents like temozolomide or show selective activity in BRCA-deficient cells.[5][6][7]

Covalent Modification of Cysteine-Containing Proteins

The revised mechanism of action proposes that iniparib is a prodrug that gets converted to a reactive C-nitroso metabolite. This metabolite non-selectively forms covalent adducts with cysteine residues on a wide range of intracellular proteins.[5][6][7][8]

Caption: Proposed mechanism of iniparib via covalent modification of proteins.

Potential Role of Reactive Oxygen Species (ROS)

There is also evidence to suggest that iniparib's biological activity may be mediated, at least in part, by the stimulation of reactive oxygen species (ROS) production. This could lead to oxidative stress and contribute to its cytotoxic effects.

Caption: Postulated ROS-mediated mechanism of action for iniparib.

Conclusion

The story of this compound and iniparib serves as a compelling case study in drug development. While initially classified as PARP inhibitors, a deeper investigation revealed a different and more complex mechanism of action. The promising preclinical data for this compound in pancreatic cancer and the initial positive Phase II results for iniparib in TNBC were not ultimately borne out in late-stage clinical trials for iniparib. The re-evaluation of their mechanism of action to that of non-selective cysteine modification highlights the importance of rigorous preclinical characterization of drug candidates. This technical guide provides a comprehensive summary of the available data to inform future research in oncology drug development.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. news.sanofi.us [news.sanofi.us]

- 3. onclive.com [onclive.com]

- 4. Iniparib plus chemotherapy in metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. News in Proteomics Research: Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor [proteomicsnews.blogspot.com]

- 9. Iniparib Fails to Improve Outcomes in Triple-negative Breast Cancer - The ASCO Post [ascopost.com]

The Role of PARP-1 in Pancreatic Cancer Progression: A Technical Guide

Abstract

Poly(ADP-ribose) polymerase-1 (PARP-1) is a multifaceted nuclear enzyme that plays a central role in DNA repair and various other cellular processes critical to cancer progression. In pancreatic ductal adenocarcinoma (PDAC), an aggressive malignancy with dismal survival rates, PARP-1 has emerged as a key therapeutic target. This technical guide provides an in-depth examination of the role of PARP-1 in pancreatic cancer, focusing on its core function in DNA damage repair, its involvement in other oncogenic signaling pathways, and the clinical application of PARP inhibitors. We detail the mechanism of synthetic lethality, which forms the basis for PARP inhibitor efficacy in tumors with homologous recombination deficiencies, such as those harboring BRCA1/2 mutations. Furthermore, this guide presents quantitative data on the efficacy of PARP inhibitors, detailed protocols for key experimental assays, and visualizations of the critical pathways and workflows relevant to PARP-1 research in pancreatic cancer.

Introduction to PARP-1 in Pancreatic Cancer

Pancreatic cancer is a leading cause of cancer-related death, characterized by late diagnosis and profound resistance to conventional therapies.[1] A subset of pancreatic cancers, estimated to be between 5% and 10%, are associated with inherited genetic mutations, most notably in the BRCA1 and BRCA2 genes.[1][2] These genes are critical for the high-fidelity repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[3]

PARP-1 is a primary sensor of DNA single-strand breaks (SSBs).[3][4] Upon detecting an SSB, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][5] This process, known as PARylation, creates a scaffold that recruits the machinery required for base excision repair (BER), effectively repairing the SSB.[3][6] Given its central role in maintaining genomic integrity, PARP-1 has become a major focus of targeted cancer therapy.[4]

Core Mechanism: PARP-1 in DNA Repair and Synthetic Lethality

The primary therapeutic rationale for targeting PARP-1 in pancreatic cancer is the concept of "synthetic lethality".[7][8] This occurs when the simultaneous loss of two distinct gene functions leads to cell death, whereas the loss of either one alone is compatible with cell survival.[8]

In the context of pancreatic cancer:

-

PARP-1 Inhibition: When PARP-1 is inhibited by a small molecule (a PARP inhibitor), SSBs are not efficiently repaired.[3]

-

Replication Stress: During DNA replication, these unrepaired SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[2][8]

-

Homologous Recombination Deficiency (HRD): In normal cells, these DSBs can be effectively repaired by the HR pathway. However, in pancreatic cancer cells with mutations in BRCA1, BRCA2, or other HR-related genes like PALB2, this pathway is deficient.[7][9]

-

Cell Death: The inability to repair these DSBs leads to the accumulation of extensive genomic damage, triggering apoptosis and selective cancer cell death.[2]

This elegant mechanism allows PARP inhibitors to specifically target cancer cells with HRD while largely sparing normal, HR-proficient cells.[1]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Early Study Finds BRCA-Mutated Pancreatic Cancer Responds to PARP Inhibition Trio - The ASCO Post [ascopost.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors in Pancreatic Cancer: From Phase I to Plenary Session - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalrph.com [globalrph.com]

- 9. New PARP Inhibitor Trial for BRCA1/2 and PALB2-Related Pancreatic Cancer | Basser Center [basser.org]

The Enigmatic Case of BSI-401 (Iniparib): A Cautionary Tale in Targeted Cancer Therapy and Synthetic Lethality

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Initially heralded as a promising PARP (Poly ADP-ribose polymerase) inhibitor poised to exploit the synthetic lethality pathway in BRCA-mutant cancers, BSI-401 (iniparib) captured significant attention in the oncology community. Early-phase clinical trials in triple-negative breast cancer, a disease that often phenocopies BRCA-mutant tumors, showed encouraging results, fueling optimism for a new targeted therapy. However, the trajectory of iniparib serves as a critical case study in drug development, as subsequent rigorous preclinical and late-stage clinical investigations ultimately led to the reclassification of its mechanism of action and the discontinuation of its development for this indication. This technical guide provides an in-depth analysis of the scientific journey of this compound, presenting the initial hypothesis of PARP inhibition-mediated synthetic lethality, the compelling evidence that refuted this mechanism, and the revised understanding of its mode of action. We present collated quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual workflows and signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Allure of Synthetic Lethality in BRCA-Mutant Cancers

The concept of synthetic lethality has emerged as a powerful paradigm in cancer therapy. It describes a genetic interaction where the loss of either of two genes individually is viable, but the simultaneous loss of both results in cell death.[1] This principle is particularly relevant in cancers with mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2. These genes encode for proteins that are critical for the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[2]

Cells lacking functional BRCA1 or BRCA2 are deficient in HR and become heavily reliant on other DNA repair pathways for survival. One such pathway is the base excision repair (BER) pathway, in which Poly (ADP-ribose) polymerase (PARP) enzymes play a crucial role. PARP enzymes, particularly PARP1, are activated by single-strand breaks (SSBs) in DNA and recruit other repair factors.[3]

The inhibition of PARP in HR-deficient cells creates a state of synthetic lethality. The unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs. In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutant cells, the inability to repair these DSBs leads to genomic instability and ultimately, apoptotic cell death.[4][5] This targeted approach forms the basis for the successful clinical development of several PARP inhibitors for the treatment of BRCA-mutant cancers.

This compound (Iniparib): The Initial Promise as a PARP Inhibitor

This compound, also known as iniparib (and formerly as BSI-201), was initially developed as an irreversible inhibitor of PARP1.[6] Preclinical models suggested it had PARP inhibitory activity, and it was the first putative PARP inhibitor to enter Phase III clinical trials.[6][7] A randomized Phase II study in metastatic triple-negative breast cancer (mTNBC) suggested that the addition of iniparib to gemcitabine and carboplatin chemotherapy improved overall survival without significantly increasing toxicity.[8][9] These promising results led to a confirmatory Phase III trial.[10]

The Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

The prevailing hypothesis for iniparib's efficacy was its role as a PARP inhibitor, inducing synthetic lethality in TNBC, a significant portion of which exhibit "BRCAness" – a phenotype that mimics BRCA mutations due to deficiencies in the HR pathway.[11]

Re-evaluation of Iniparib's Mechanism of Action

Despite the initial enthusiasm, the Phase III clinical trial of iniparib in mTNBC failed to meet its primary endpoints of improving overall survival and progression-free survival.[10] This disappointing outcome prompted a rigorous re-evaluation of iniparib's true mechanism of action.

Subsequent preclinical studies revealed that iniparib is not a bona fide PARP inhibitor.[1][12][13] In contrast to established PARP inhibitors like olaparib and veliparib, iniparib did not inhibit PARP enzymatic activity in cellular assays, did not potentiate the effects of DNA-damaging agents like temozolomide, and importantly, did not show selective cytotoxicity in BRCA-deficient tumor cells.[1][13]

The Revised Mechanism: Non-selective Modification of Cysteine-Containing Proteins

Further investigations uncovered that iniparib's biological activity is likely attributable to its non-selective modification of cysteine-containing proteins.[1][12] Iniparib is metabolized to a reactive C-nitroso species, which can form adducts with cysteine residues on a wide range of proteins, leading to broad cellular effects that are independent of PARP inhibition.[12][14] This revised understanding explains the lack of selective activity in BRCA-mutant settings and the ultimate failure in clinical trials that were designed based on the PARP inhibition hypothesis.

Quantitative Preclinical Data

The distinction between iniparib and true PARP inhibitors is stark when examining their in vitro activity against various cancer cell lines.

Table 1: Comparative IC50 Values of Iniparib and Olaparib in Breast Cancer Cell Lines

| Cell Line | Subtype | BRCA1/2 Status | Iniparib IC50 (µM) | Olaparib IC50 (µM) |

| TNBC | ||||

| MDA-MB-231 | Triple-Negative | Wild-Type | >10 | 19.8 |

| MDA-MB-436 | Triple-Negative | Mutant (BRCA1) | >20 | 4.2 |

| HCC1937 | Triple-Negative | Mutant (BRCA1) | >20 | 15.3 |

| Non-TNBC | ||||

| MCF7 | ER+, PR+, HER2- | Wild-Type | >20 | 18.2 |

| SKBR3 | ER-, PR-, HER2+ | Wild-Type | >20 | 10.5 |

| Data compiled from comparative studies.[15] IC50 values were determined using MTT assays. |

As shown in Table 1, the bona fide PARP inhibitor olaparib demonstrates significantly lower IC50 values across all cell lines compared to iniparib, indicating greater potency. Notably, while olaparib shows increased activity in the BRCA1-mutant MDA-MB-436 cell line, iniparib remains largely inactive across all tested cell lines, irrespective of their BRCA status.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the re-evaluation of iniparib's mechanism of action.

Cell Viability Assay (MTT/MTS-Based)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

Workflow:

Protocol:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[16]

-

Compound Treatment: A serial dilution of iniparib is prepared in the culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.[16]

-

Incubation: The plates are incubated for a period of 72 hours.[16]

-

Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours.[17]

-

Data Acquisition: The absorbance is read on a microplate reader. For MTT, a solubilization solution is added prior to reading.[17]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting cell viability against the log concentration of the compound.[16]

Colony Formation Assay

This assay assesses the long-term effects of a drug on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: A single-cell suspension is prepared, and a low number of cells (e.g., 500-1000 cells/well) are seeded into 6-well plates.[18]

-

Drug Treatment: After overnight attachment, cells are treated with various concentrations of iniparib.[18]

-

Incubation: Plates are incubated for 7-14 days to allow for colony formation. The medium can be replaced with fresh, drug-containing medium as needed.[18]

-

Fixation and Staining: Colonies are washed with PBS, fixed (e.g., with methanol), and stained with a solution such as 0.5% crystal violet.[18]

-

Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using imaging software.[18]

Western Blot for PARP Activity (PAR Levels)

This technique is used to measure the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.

Protocol:

-

Cell Treatment and Lysis: Cells are treated with iniparib and a DNA-damaging agent (to stimulate PARP activity). Cells are then lysed to extract proteins.[19]

-

Protein Quantification: The protein concentration of the lysates is determined using an assay such as the BCA assay.[19]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[20]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PAR. This is followed by incubation with an HRP-conjugated secondary antibody.[19]

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or a digital imager.[19]

-

Analysis: The intensity of the PAR signal is quantified and normalized to a loading control (e.g., β-actin). A reduction in PAR levels in drug-treated cells compared to the control indicates inhibition of PARP activity.[20]

Conclusion: Lessons from the Iniparib Story

The investigation into this compound (iniparib) provides a compelling and educational narrative for the field of oncology drug development. It underscores the absolute necessity of a thorough and rigorous understanding of a drug's mechanism of action before and during clinical trials. The initial misclassification of iniparib as a PARP inhibitor led to its evaluation in a clinical context based on the elegant and validated principle of synthetic lethality. However, its ultimate failure in Phase III trials highlighted that the initial hypothesis was incorrect.

The subsequent elucidation of its role as a non-selective modifier of cysteine-containing proteins provides a more accurate, albeit complex, picture of its biological activity. This whitepaper has aimed to provide a comprehensive technical overview of this journey, from the initial promising hypothesis to the definitive mechanistic studies. For researchers and drug developers, the story of iniparib is a powerful reminder of the complexities of cancer biology and the importance of robust preclinical science to guide clinical strategy. It emphasizes that while concepts like synthetic lethality are powerful, the successful application of these principles is entirely dependent on the precise molecular interactions of the therapeutic agent .

References

- 1. Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]

- 5. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iniparib - Wikipedia [en.wikipedia.org]

- 7. Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iniparib plus chemotherapy in metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase III study of iniparib plus gemcitabine and carboplatin versus gemcitabine and carboplatin in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Unveiling the Preclinical Efficacy of BSI-401: A PARP-1 Inhibitor for Pancreatic Cancer

An In-depth Analysis of Early-Stage Research for Scientists and Drug Development Professionals

This technical guide delves into the foundational preclinical research establishing the therapeutic potential of BSI-401, a potent and orally bioavailable small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). The early-stage investigations detailed herein provide a comprehensive overview of this compound's efficacy as a monotherapy and in synergistic combination with conventional chemotherapy in pancreatic cancer models. This document is intended for researchers, scientists, and drug development professionals seeking a granular understanding of the core data and methodologies that underpin the initial validation of this compound.

Core Findings: Quantitative Efficacy of this compound

The antitumor activity of this compound was rigorously assessed through a series of in vitro and in vivo experiments. The quantitative data from these seminal studies are summarized below, offering a clear comparison of the agent's performance under various conditions.

In Vitro Efficacy: Inhibition of Pancreatic Cancer Cell Growth

The intrinsic cytotoxic and cytostatic effects of this compound were evaluated against a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and colony formation was determined to quantify the potency of this compound as a single agent and in combination with the chemotherapeutic drug oxaliplatin.[1]

| Cell Line | This compound IC50 (µM) - Cell Viability | This compound IC50 (µM) - Colony Formation | This compound + Oxaliplatin IC50 (µM) - Cell Viability | Combination Index (CI)* |

| COLO357 | 5.2 ± 0.8 | 1.8 ± 0.3 | 2.1 ± 0.4 (this compound) 0.5 ± 0.1 (Oxaliplatin) | < 1 (Synergism) |

| L3.6pl | 6.1 ± 1.1 | 2.2 ± 0.5 | 2.5 ± 0.6 (this compound) 0.6 ± 0.2 (Oxaliplatin) | < 1 (Synergism) |

| MiaPaCa-2 | 7.5 ± 1.3 | 2.9 ± 0.7 | 3.0 ± 0.8 (this compound) 0.7 ± 0.2 (Oxaliplatin) | < 1 (Synergism) |

| PANC-1 | 8.2 ± 1.5 | 3.5 ± 0.9 | 3.3 ± 0.9 (this compound) 0.8 ± 0.3 (Oxaliplatin) | < 1 (Synergism) |

| AsPC-1 | 4.8 ± 0.9 | 1.5 ± 0.4 | 1.9 ± 0.5 (this compound) 0.4 ± 0.1 (Oxaliplatin) | < 1 (Synergism) |

*Note: Combination Index (CI) values less than 1 indicate a synergistic interaction between this compound and oxaliplatin.[1]

In Vivo Efficacy: Tumor Growth Inhibition and Survival in Orthotopic Mouse Models

The therapeutic efficacy of this compound was further investigated in orthotopic nude mouse models of pancreatic cancer, which closely mimic human disease progression. Both intraperitoneal (i.p.) and oral (p.o.) administration routes were assessed.[1]

| Treatment Group | Dosing Regimen | Median Survival (Days) | Tumor Burden Reduction (%) | Statistical Significance (p-value vs. Control) |

| Control (Vehicle) | i.p. | 46 | - | - |

| This compound (i.p.) | 200 mg/kg, once weekly x 4 | 144 | 78 | 0.0018 |

| Control (Vehicle) | p.o. | 73 | - | - |

| This compound (p.o.) | 400 mg/kg, daily for 5 days/week x 4 | 194 | 85 | 0.0017 |

| Oxaliplatin | 5 mg/kg, once weekly x 4 | 98 | 45 | < 0.05 |

| This compound (i.p.) + Oxaliplatin | 200 mg/kg this compound + 5 mg/kg Oxaliplatin, once weekly x 4 | 132 | 88 | 0.0063 |

Mechanism of Action: PARP-1 Inhibition in DNA Damage Repair

This compound exerts its anticancer effects by targeting PARP-1, a key enzyme in the base excision repair (BER) pathway. The BER pathway is critical for repairing single-strand DNA breaks (SSBs). By inhibiting PARP-1, this compound prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into more lethal double-strand breaks (DSBs). In cancer cells with underlying deficiencies in homologous recombination (HR), a major DSB repair pathway, the accumulation of these DSBs triggers apoptosis and cell death. The combination with a DNA-damaging agent like oxaliplatin, which induces SSBs, further enhances this synthetic lethality.

Caption: this compound mediated inhibition of the PARP-1 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational findings. The core experimental protocols employed in the early-stage evaluation of this compound are outlined below.

In Vitro Assays

Cell Lines and Culture: Human pancreatic cancer cell lines (COLO357, L3.6pl, MiaPaCa-2, PANC-1, AsPC-1) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay):

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, cells were treated with serial dilutions of this compound, oxaliplatin, or a combination of both.

-

Following a 72-hour incubation period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

After 4 hours of incubation, the medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 values were calculated using non-linear regression analysis.

Clonogenic Assay:

-

Cells were seeded in 6-well plates at a density of 500 cells per well.

-

After 24 hours, cells were treated with various concentrations of this compound.

-

The medium was replaced with fresh, drug-free medium after 24 hours of treatment.

-

Cells were allowed to form colonies for 10-14 days.

-

Colonies were fixed with methanol and stained with 0.5% crystal violet.

-

Colonies containing at least 50 cells were counted.

-

The surviving fraction was calculated as the ratio of the number of colonies formed in the treated group to that in the control group.

Caption: Workflow for preclinical evaluation of this compound efficacy.

In Vivo Orthotopic Mouse Model

Animal Model: Male athymic nude mice (4-6 weeks old) were used for the in vivo studies. All animal procedures were conducted in accordance with institutional guidelines.

Orthotopic Tumor Implantation:

-

Mice were anesthetized with an intraperitoneal injection of ketamine and xylazine.

-

A small left abdominal flank incision was made to expose the spleen and pancreas.

-

A suspension of 1 x 10^6 luciferase-expressing pancreatic cancer cells (COLO357 or L3.6pl) in 50 µL of sterile PBS was injected into the tail of the pancreas.

-

The abdominal wall and skin were closed with sutures.

Drug Administration and Efficacy Evaluation:

-

One week after tumor cell implantation, mice were randomized into treatment and control groups.

-

This compound was administered either intraperitoneally (200 mg/kg, once weekly) or orally (400 mg/kg, daily for 5 days a week).

-

Oxaliplatin was administered intraperitoneally (5 mg/kg, once weekly).

-

Tumor growth was monitored weekly using bioluminescence imaging.

-

Animal survival was monitored daily, and the experiment was terminated when mice showed signs of distress or significant tumor burden.

-

Tumor tissues were harvested at the end of the study for further analysis.[1]

This in-depth guide provides a comprehensive summary of the pivotal early-stage research on this compound, highlighting its significant preclinical efficacy and establishing a strong foundation for its further clinical development in the treatment of pancreatic cancer. The detailed data and methodologies presented herein are intended to serve as a valuable resource for the scientific and drug development communities.

References

Methodological & Application

BSI-401: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSI-401 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway, crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 by this compound leads to the accumulation of unrepaired SSBs, which can be converted into cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, leading to synthetic lethality. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.

Data Presentation

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 / Effective Concentration | Citation |

| COLO357FG | Pancreatic Cancer | Soft Agar Colony Formation | 2.5 - 5 µM (complete suppression) | [1] |

| MiaPaCa-2 | Pancreatic Cancer | Soft Agar Colony Formation | 2.5 - 5 µM (complete suppression) | [1] |

Note: The available public data on the IC50 values of this compound across a broad range of cancer cell lines is limited. The data presented reflects the effective concentration for growth suppression in a colony formation assay. Further studies are recommended to determine the IC50 values in various cell lines using assays such as MTT or CellTiter-Glo.

Signaling Pathway

Caption: this compound inhibits PARP1, leading to trapped PARP1-DNA complexes, replication fork collapse, DSBs, G2/M arrest, and apoptosis.

Experimental Protocols

PARP1 Enzymatic Activity Assay

This protocol is adapted from standard colorimetric PARP assay kits and is suitable for determining the in vitro potency of this compound in inhibiting PARP1 enzymatic activity.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

This compound

-

Biotinylated NAD+

-

Activated DNA

-

Assay Buffer

-

Wash Buffer

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-